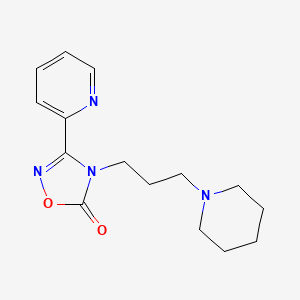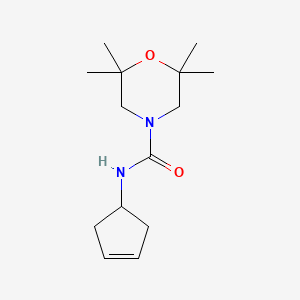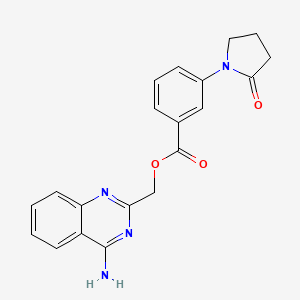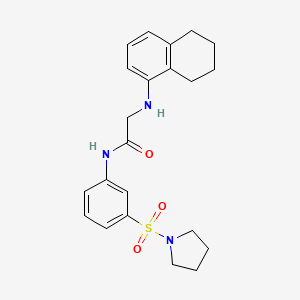![molecular formula C14H11ClN2O4 B7680335 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ agonists. It was initially developed to treat metabolic and cardiovascular diseases, but its usage has been banned due to its potential carcinogenic effects. Despite this, it remains a popular research tool in the scientific community due to its ability to enhance endurance and fat burning in animal models.
Wirkmechanismus
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide works by activating PPARδ, a nuclear receptor that regulates gene expression in various metabolic pathways. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in enhanced endurance and fat burning.
Biochemical and Physiological Effects:
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide has been shown to improve endurance and fat burning in animal models. It has also been found to improve insulin sensitivity and reduce inflammation in obese mice. However, its usage has been associated with potential carcinogenic effects, including the development of tumors in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide is a useful research tool for studying the role of PPARδ in various physiological processes. Its ability to enhance endurance and fat burning in animal models makes it a valuable tool for investigating metabolic and cardiovascular diseases. However, its potential carcinogenic effects limit its usage and require caution in experimental design.
Zukünftige Richtungen
1. Investigating the role of PPARδ in cancer development and progression.
2. Developing safer PPARδ agonists for the treatment of metabolic and cardiovascular diseases.
3. Studying the effects of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide on other physiological processes, such as inflammation and oxidative stress.
4. Investigating the potential use of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide as a performance-enhancing drug in athletes.
Synthesemethoden
The synthesis of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloromethylphenol to form the intermediate 4-(2-chloromethylphenoxy)-3-nitrobenzoic acid. This intermediate is then converted into the final product through a series of chemical reactions involving N,N-dimethylformamide and triethylamine.
Wissenschaftliche Forschungsanwendungen
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide has been extensively studied in animal models for its potential to improve endurance and fat burning. It has also been investigated for its role in treating metabolic and cardiovascular diseases, such as obesity, type 2 diabetes, and atherosclerosis. Additionally, it has been used as a research tool to study the role of PPARδ in various physiological processes.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-11-3-1-2-4-13(11)21-8-10-6-5-9(14(16)18)7-12(10)17(19)20/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQOGCCAFWTKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)



![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)

![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)